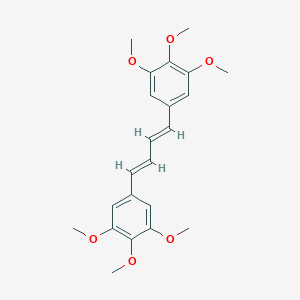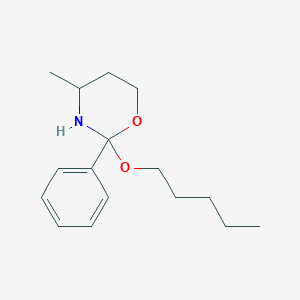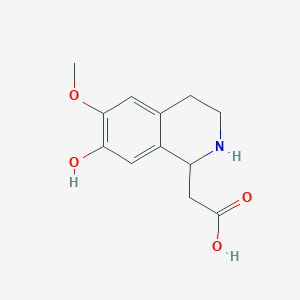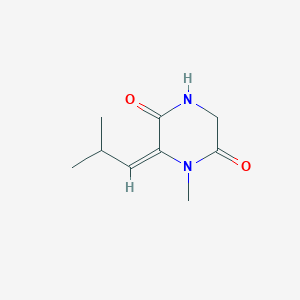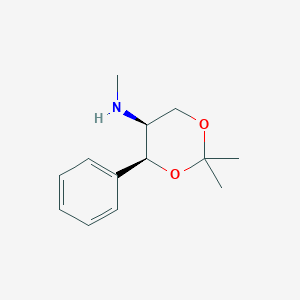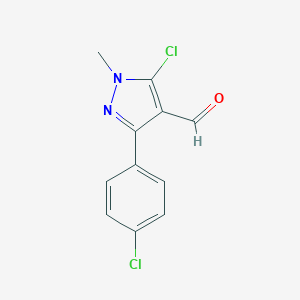
5-Chloro-3-(4-chlorophenyl)-1-methyl-1h-pyrazole-4-carboxaldehyde
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-Chloro-3-(4-chlorophenyl)-1-methyl-1h-pyrazole-4-carboxaldehyde, also known as CCPA, is a chemical compound that has been widely used in scientific research. CCPA belongs to the class of pyrazole derivatives and has been extensively studied for its potential therapeutic applications.
作用機序
5-Chloro-3-(4-chlorophenyl)-1-methyl-1h-pyrazole-4-carboxaldehyde exerts its effects by binding to the A1 adenosine receptor, which is a G protein-coupled receptor that is widely distributed in the body. Activation of the A1 adenosine receptor leads to a decrease in intracellular cAMP levels, which in turn leads to a decrease in the activity of protein kinase A. This results in a decrease in calcium influx and a decrease in the rate of cardiac contraction.
生化学的および生理学的効果
5-Chloro-3-(4-chlorophenyl)-1-methyl-1h-pyrazole-4-carboxaldehyde has been shown to have a number of biochemical and physiological effects. In addition to its effects on the cardiovascular system, 5-Chloro-3-(4-chlorophenyl)-1-methyl-1h-pyrazole-4-carboxaldehyde has also been shown to have anti-inflammatory effects and to inhibit the growth of certain cancer cells. 5-Chloro-3-(4-chlorophenyl)-1-methyl-1h-pyrazole-4-carboxaldehyde has also been shown to have neuroprotective effects, and may have potential applications in the treatment of neurodegenerative diseases.
実験室実験の利点と制限
5-Chloro-3-(4-chlorophenyl)-1-methyl-1h-pyrazole-4-carboxaldehyde has a number of advantages for use in lab experiments. It is readily available and relatively inexpensive, and has been extensively studied for its potential therapeutic applications. However, there are also some limitations to the use of 5-Chloro-3-(4-chlorophenyl)-1-methyl-1h-pyrazole-4-carboxaldehyde in lab experiments. For example, 5-Chloro-3-(4-chlorophenyl)-1-methyl-1h-pyrazole-4-carboxaldehyde has a relatively short half-life and may require frequent dosing in order to maintain therapeutic levels.
将来の方向性
There are a number of future directions for the study of 5-Chloro-3-(4-chlorophenyl)-1-methyl-1h-pyrazole-4-carboxaldehyde. One area of research is focused on the development of more potent and selective A1 adenosine receptor agonists. Another area of research is focused on the potential use of 5-Chloro-3-(4-chlorophenyl)-1-methyl-1h-pyrazole-4-carboxaldehyde in the treatment of neurodegenerative diseases, such as Alzheimer's disease and Parkinson's disease. Additionally, there is ongoing research into the potential use of 5-Chloro-3-(4-chlorophenyl)-1-methyl-1h-pyrazole-4-carboxaldehyde in combination with other drugs for the treatment of cancer.
合成法
5-Chloro-3-(4-chlorophenyl)-1-methyl-1h-pyrazole-4-carboxaldehyde can be synthesized through a multi-step process that involves the reaction of 4-chlorobenzaldehyde with ethyl acetoacetate and hydrazine hydrate. The resulting product is then treated with chloroacetyl chloride to yield the final product, 5-Chloro-3-(4-chlorophenyl)-1-methyl-1h-pyrazole-4-carboxaldehyde. The synthesis of 5-Chloro-3-(4-chlorophenyl)-1-methyl-1h-pyrazole-4-carboxaldehyde has been optimized to yield a high purity product that is suitable for scientific research.
科学的研究の応用
5-Chloro-3-(4-chlorophenyl)-1-methyl-1h-pyrazole-4-carboxaldehyde has been extensively studied for its potential therapeutic applications, particularly in the treatment of cardiovascular diseases. 5-Chloro-3-(4-chlorophenyl)-1-methyl-1h-pyrazole-4-carboxaldehyde has been shown to activate the A1 adenosine receptor, which plays a key role in regulating cardiovascular function. 5-Chloro-3-(4-chlorophenyl)-1-methyl-1h-pyrazole-4-carboxaldehyde has also been studied for its potential use in the treatment of cancer, as it has been shown to inhibit the growth of certain cancer cells.
特性
CAS番号 |
117007-78-0 |
|---|---|
製品名 |
5-Chloro-3-(4-chlorophenyl)-1-methyl-1h-pyrazole-4-carboxaldehyde |
分子式 |
C11H8Cl2N2O |
分子量 |
255.1 g/mol |
IUPAC名 |
5-chloro-3-(4-chlorophenyl)-1-methylpyrazole-4-carbaldehyde |
InChI |
InChI=1S/C11H8Cl2N2O/c1-15-11(13)9(6-16)10(14-15)7-2-4-8(12)5-3-7/h2-6H,1H3 |
InChIキー |
JHTCJVOSRZCISE-UHFFFAOYSA-N |
SMILES |
CN1C(=C(C(=N1)C2=CC=C(C=C2)Cl)C=O)Cl |
正規SMILES |
CN1C(=C(C(=N1)C2=CC=C(C=C2)Cl)C=O)Cl |
同義語 |
5-CHLORO-3-(4-CHLOROPHENYL)-1-METHYL-1H-PYRAZOLE-4-CARBOXALDEHYDE |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



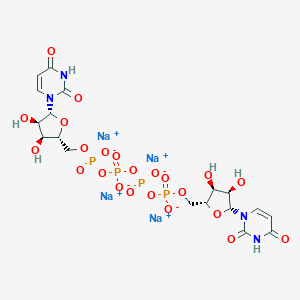
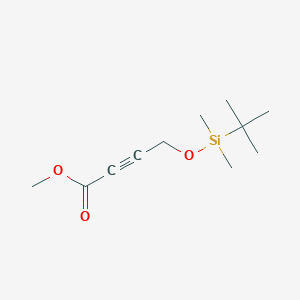
![(10S,13S,16S,19S,22R)-N-[(2S)-1-[[(2R)-1-Amino-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]-13-(2-amino-2-oxoethyl)-19-benzyl-22-[(4-ethoxyphenyl)methyl]-12,15,18,21,24-pentaoxo-16-propan-2-yl-7,8-dithia-11,14,17,20,23-pentazaspiro[5.19]pentacosane-10-carboxamide](/img/structure/B38773.png)
![Carbamic acid, [1-(1-methylethyl)-2-propenyl]-, 1,1-dimethylethyl ester, (S)-](/img/structure/B38775.png)
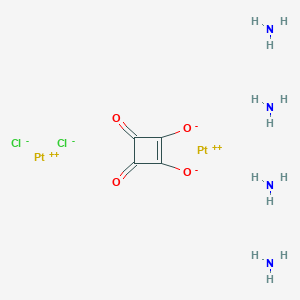
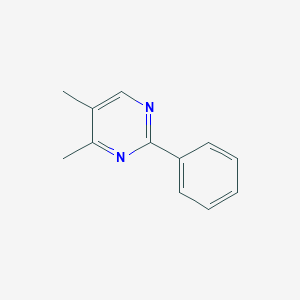
![(3S)-3-[[(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-2-Acetamido-4-methylpentanoyl]pyrrolidine-2-carbonyl]amino]-3-phenylpropanoyl]amino]-3-phenylpropanoyl]amino]-4-amino-4-oxobutanoic acid](/img/structure/B38780.png)
![Furo[2,3-c]pyridine-2-sulfonamide](/img/structure/B38781.png)
![4-[2-(2-Methylprop-2-enoyloxy)ethoxy]-4-oxobutanoic acid](/img/structure/B38782.png)
